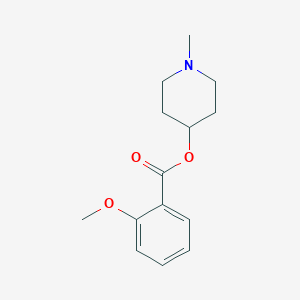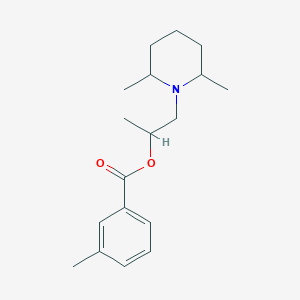![molecular formula C21H19N5O3 B294937 N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide, commonly known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of compounds known as hydrazones, which are known for their diverse biological activities.
Mechanism of Action
C16 exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. C16 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. C16 also inhibits the activation of NF-κB, a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
C16 has been found to induce apoptosis, or programmed cell death, in cancer cells. C16 also inhibits the proliferation and migration of cancer cells, thus preventing the spread of cancer. In addition, C16 has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
C16 has several advantages for use in lab experiments, including its ease of synthesis and its diverse biological activities. However, C16 also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of C16. One potential area of research is the development of novel C16 derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of C16 with other anti-cancer and anti-inflammatory agents. Finally, the use of C16 in animal models of disease can provide valuable insights into its therapeutic potential and safety profile.
Conclusion:
In conclusion, C16 is a synthetic compound with promising therapeutic potential in various diseases. Its diverse biological activities and ease of synthesis make it an attractive target for further research. The elucidation of its mechanism of action and biochemical effects can provide valuable insights into its therapeutic potential and limitations.
Synthesis Methods
C16 can be synthesized through a multi-step process involving the reaction of 1-cyano-2-oxoindoline with hydrazine hydrate, followed by the reaction with 2-methylbenzoyl chloride. The resulting product is purified through column chromatography to obtain pure C16.
Scientific Research Applications
C16 has been extensively studied for its potential therapeutic applications in various diseases. Several studies have reported the anti-cancer activity of C16, with promising results in inhibiting the growth of cancer cells. C16 has also been found to exhibit anti-inflammatory, anti-bacterial, and anti-fungal activities.
Properties
Molecular Formula |
C21H19N5O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H19N5O3/c1-14-7-2-3-8-15(14)20(28)23-13-18(27)24-25-19-16-9-4-5-10-17(16)26(21(19)29)12-6-11-22/h2-5,7-10H,6,12-13H2,1H3,(H,23,28)(H,24,27)/b25-19- |
InChI Key |
IPIPUMKUNMVKPC-PLRJNAJWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C\2/C3=CC=CC=C3N(C2=O)CCC#N |
SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=C2C3=CC=CC=C3N(C2=O)CCC#N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=C2C3=CC=CC=C3N(C2=O)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
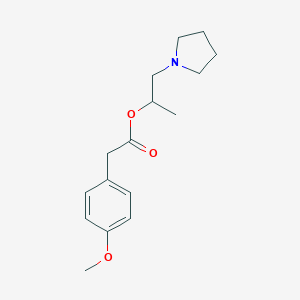
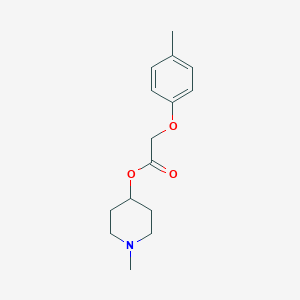
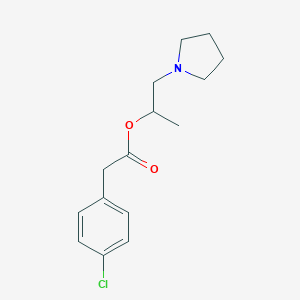
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)
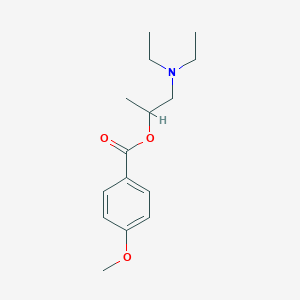
![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)

